[3,3'-Bipyridine]-5,5'-dicarbonitrile is a heterocyclic compound that features two pyridine rings linked by a single bond, with dicarbonitrile groups positioned at the 5 and 5' positions. This compound is part of the bipyridine family and is characterized by its unique electronic properties due to the presence of the nitrile groups, which can act as electron-withdrawing substituents. The structure of [3,3'-Bipyridine]-5,5'-dicarbonitrile allows for various interactions with metal ions, making it a useful ligand in coordination chemistry .
[3,3'-Bipyridine]-5,5'-dicarbonitrile can be synthesized through various methods. One common method involves the reaction of 2,2'-dibromopyridine with cuprous cyanide (CuCN) under specific conditions. [1]
[3,3'-Bipyridine]-5,5'-dicarbonitrile is a ligand, a molecule that can bind to a metal ion. Due to its specific structure and properties, it can form complexes with various metals. These complexes can be used in the development of new materials with desirable properties, such as electrical conductivity, luminescence, and magnetism. [2, 3]
Research indicates that [3,3'-Bipyridine]-5,5'-dicarbonitrile exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound may interact with specific biological targets, potentially inhibiting enzymes or affecting DNA interactions, which contributes to its therapeutic potential .
The synthesis of [3,3'-Bipyridine]-5,5'-dicarbonitrile can be achieved through several methods:
[3,3'-Bipyridine]-5,5'-dicarbonitrile finds applications in various fields:
Studies on the interactions of [3,3'-Bipyridine]-5,5'-dicarbonitrile with biological molecules have shown promising results. For instance, it has been found to bind with DNA and proteins through groove binding mechanisms. These interactions are critical for understanding its biological activity and potential therapeutic applications .
Several compounds share structural similarities with [3,3'-Bipyridine]-5,5'-dicarbonitrile. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,2'-Bipyridine | Two pyridine rings connected by a bond | More symmetrical; widely used in coordination chemistry |
| 2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile | Methyl substitutions on bipyridine rings | Exhibits different biological activities |
| 6-Hydroxy-2H-[1,2'-bipyridine]-5-carbonitrile | Hydroxyl group addition | Shows antibacterial activity against specific strains |
| 2-Pyridylboronic Acid | Boronic acid functional group | Used in Suzuki coupling reactions |
The uniqueness of [3,3'-Bipyridine]-5,5'-dicarbonitrile lies in its specific arrangement of nitrile groups which enhances its electron-withdrawing ability compared to other bipyridines. This property significantly influences its coordination behavior and biological activities.
[3,3'-Bipyridine]-5,5'-dicarbonitrile represents a symmetric bipyridine derivative with the molecular formula C12H6N4 and a molecular weight of 206.20 g/mol [1] [5]. The compound is systematically named as 5-(5-cyanopyridin-3-yl)pyridine-3-carbonitrile and is registered under the Chemical Abstracts Service number 1226808-65-6 [5] [28]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as [3,3'-bipyridine]-5,5'-dicarbonitrile, reflecting its structural arrangement of two pyridine rings connected at the 3,3'-positions with cyano groups positioned at the 5,5'-positions [1] [28].
The molecular structure consists of two pyridine rings linked through a carbon-carbon bond between the 3 and 3' positions, creating a bipyridyl framework [5]. Each pyridine ring bears a cyano functional group (-C≡N) at the 5-position, resulting in the presence of four nitrogen atoms within the molecular structure [1]. The compound exhibits a non-planar conformation due to steric interactions between the pyridine rings, with the dihedral angle between the ring systems varying depending on crystalline environment and intermolecular interactions [13].
The canonical Simplified Molecular Input Line Entry System representation is documented as C1=CC(=CN=C1C#N)C2=CN=CC(=C2)C#N, providing a standardized chemical notation for database searches and computational applications [28]. The compound is also referenced by alternative synonyms including 5,5'-dicyano-3,3'-bipyridine and 3,3'-bipyridine-5,5'-dicarbonitrile in various chemical databases [5] [29].
The physical properties of [3,3'-bipyridine]-5,5'-dicarbonitrile have been characterized through experimental measurements and computational predictions [1] [3]. The compound exists as a solid at room temperature with a melting point ranging from 272-273°C, indicating substantial intermolecular interactions and structural stability [3]. The predicted boiling point is approximately 414.6±45.0°C, suggesting high thermal stability characteristic of aromatic nitrile compounds [3].
The density of the compound is predicted to be 1.32±0.1 g/mL, which is consistent with the molecular packing of aromatic nitrogen-containing heterocycles [3]. The compound exhibits limited solubility in common organic solvents, with storage recommendations specifying sealed containers maintained at 2-8°C to preserve chemical integrity [1] [28]. The polar surface area is calculated as 73.36 Ų, indicating moderate polarity arising from the pyridine nitrogen atoms and cyano groups [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 206.20 g/mol | [1] [5] |
| Melting Point | 272-273°C | [3] |
| Boiling Point (Predicted) | 414.6±45.0°C | [3] |
| Density (Predicted) | 1.32±0.1 g/mL | [3] |
| Polar Surface Area | 73.36 Ų | [3] |
| LogP | 1.88696 | [3] |
The compound demonstrates chemical stability under standard laboratory conditions but requires protection from moisture and ambient light to prevent degradation [28]. The electron-withdrawing nature of the cyano substituents significantly influences the chemical reactivity, making the pyridine rings more susceptible to nucleophilic attack and enhancing the compound's coordination properties with metal centers .
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of [3,3'-bipyridine]-5,5'-dicarbonitrile through analysis of both proton and carbon-13 environments [9] [12]. The proton nuclear magnetic resonance spectrum, typically recorded in deuterated chloroform, exhibits characteristic resonances that confirm the symmetric bipyridyl structure [9]. The aromatic proton signals appear as distinct multiplets in the downfield region, with coupling patterns consistent with the substitution pattern of the pyridine rings [9].
The chemical shifts for the aromatic protons are significantly influenced by the electron-withdrawing effects of the cyano groups, resulting in deshielding and downfield displacement compared to unsubstituted bipyridine derivatives [9]. The symmetry of the molecule reduces the complexity of the spectrum, with equivalent protons on each pyridine ring producing identical resonances [12]. Integration patterns confirm the presence of six aromatic protons, consistent with the proposed molecular structure [9].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of twelve carbon environments, including the characteristic cyano carbon signals appearing around 116-117 parts per million [9]. The aromatic carbon resonances span the typical range for pyridine derivatives, with distinct chemical shifts for carbons adjacent to nitrogen atoms and those bearing cyano substituents [9] [12]. The cyano carbon signals provide unambiguous confirmation of the dicarbonitrile functionality [9].
Fourier transform infrared spectroscopy of [3,3'-bipyridine]-5,5'-dicarbonitrile reveals characteristic absorption bands that confirm the presence of key functional groups [9] [12]. The most diagnostic absorption occurs at approximately 2239 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration of the cyano groups [9]. This absorption appears as a strong, sharp band due to the high dipole moment change associated with the nitrile stretching mode [12].
The aromatic carbon-carbon stretching vibrations produce multiple absorption bands in the 1400-1600 cm⁻¹ region, with specific bands at 1591, 1535, and 1460 cm⁻¹ being particularly prominent [9]. These absorptions are characteristic of the pyridine ring systems and confirm the aromatic nature of the compound [12]. Additional bands at 1369 cm⁻¹ and other frequencies in the fingerprint region provide structural confirmation and can be used for compound identification [9].
The infrared spectrum lacks broad absorption bands in the 3200-3600 cm⁻¹ region, confirming the absence of hydroxyl or amine functional groups [9] [12]. The spectral pattern is consistent with the proposed molecular structure and provides complementary information to nuclear magnetic resonance data for structural elucidation [9].
Mass spectrometry analysis of [3,3'-bipyridine]-5,5'-dicarbonitrile typically employs electron ionization techniques to generate characteristic fragmentation patterns [13]. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular weight of the compound [13]. This base peak often represents the most stable ion formed during the ionization process due to the aromatic stabilization of the bipyridyl system [13].
Common fragmentation pathways include the loss of cyano groups, producing fragment ions at reduced mass-to-charge ratios [13]. The symmetric nature of the molecule often results in characteristic fragmentation patterns that can be used for structural confirmation and purity assessment [13]. The presence of multiple nitrogen atoms provides additional sites for protonation in positive ion mode mass spectrometry [13].
Tandem mass spectrometry techniques can provide detailed fragmentation pathways, revealing the stability of various structural components under different ionization conditions [13]. These fragmentation patterns serve as molecular fingerprints for compound identification and can distinguish [3,3'-bipyridine]-5,5'-dicarbonitrile from related bipyridyl derivatives [13].
X-ray crystallographic studies of bipyridyl dicarbonitrile derivatives provide detailed information about molecular geometry and solid-state packing arrangements [13] [14]. Although specific crystallographic data for [3,3'-bipyridine]-5,5'-dicarbonitrile is limited, studies of related compounds reveal important structural features that can be extrapolated to this system [13]. The dihedral angles between pyridine rings in similar bipyridyl compounds typically range from 5° to 25°, indicating significant deviation from planarity [13].
Crystal structures of related bipyridine dicarbonitrile compounds demonstrate the influence of intermolecular interactions on solid-state organization [13] [14]. Hydrogen bonding interactions between cyano groups and aromatic protons contribute to crystal packing stability [13]. The cyano groups can participate in both conventional hydrogen bonds and weaker carbon-hydrogen to nitrogen interactions [14].
The crystallographic analysis reveals that molecules often arrange in layered structures within the crystal lattice, with π-π stacking interactions between aromatic rings contributing to overall stability [13]. The interplanar spacing between stacked molecules typically ranges from 3.3 to 3.8 Ångströms, consistent with optimal π-π interactions [13] [14]. These structural features influence the physical properties and potential applications of the compound in materials science [14].
| Structural Parameter | Typical Range | Reference |
|---|---|---|
| Dihedral Angle | 5-25° | [13] |
| π-π Stacking Distance | 3.3-3.8 Å | [13] [14] |
| C≡N Bond Length | 1.15-1.17 Å | [13] |
| Pyridine C-N Bond Length | 1.33-1.35 Å | [13] |
The electron distribution in [3,3'-bipyridine]-5,5'-dicarbonitrile is significantly influenced by the presence of multiple nitrogen atoms and cyano substituents [19]. Computational studies using density functional theory methods reveal that the electron density is unevenly distributed throughout the molecular framework [17]. The pyridine nitrogen atoms serve as electron-donating sites, while the cyano groups act as strong electron-withdrawing substituents, creating a polarized electronic environment .
The electron density maps generated through theoretical calculations show regions of high electron density localized around the nitrogen atoms of the pyridine rings [17] [19]. Conversely, the carbon atoms of the cyano groups exhibit reduced electron density due to the electronegative nitrogen atoms . This electronic polarization influences the compound's reactivity and coordination behavior with metal centers .
The electrostatic potential surface calculations reveal that the pyridine nitrogen atoms possess partial negative charges, making them favorable sites for coordination with electrophilic metal centers [19]. The cyano nitrogen atoms also contribute to the overall electron distribution but are less accessible for coordination due to steric factors . This electronic structure provides the basis for the compound's utility as a chelating ligand in coordination chemistry .
Molecular orbital theory analysis of [3,3'-bipyridine]-5,5'-dicarbonitrile provides insights into the electronic structure and bonding characteristics [21] [24]. The highest occupied molecular orbital is primarily localized on the pyridine rings with significant contributions from nitrogen lone pair electrons [16] [24]. The lowest unoccupied molecular orbital exhibits π-antibonding character and is distributed across both the pyridine rings and cyano substituents [16].
The energy gap between the highest occupied and lowest unoccupied molecular orbitals is influenced by the electron-withdrawing nature of the cyano groups [24] [25]. This electronic characteristic affects the compound's optical properties and potential applications in electronic devices [24]. The molecular orbital energies can be tuned through structural modifications or coordination with different metal centers [25].
Frontier molecular orbital analysis reveals that the compound possesses suitable energy levels for participation in electron transfer processes [24] [25]. The delocalized π-system enables electronic communication between different parts of the molecule, which is important for applications in molecular electronics and photochemistry [21] [24]. Time-dependent density functional theory calculations can predict optical absorption spectra and electronic excitation energies [16].
Intramolecular interactions within [3,3'-bipyridine]-5,5'-dicarbonitrile significantly influence its structural and electronic properties [20]. The proximity of the pyridine nitrogen atoms to the cyano groups creates opportunities for through-space electrostatic interactions . These interactions contribute to the overall molecular stability and influence the preferred conformational arrangements .
The electron-withdrawing effects of the cyano substituents extend throughout the π-system, affecting the electron density distribution on the pyridine rings [20]. This electronic communication occurs through both σ and π pathways, with the π-system providing the primary route for electronic delocalization [20]. The magnitude of these effects can be quantified through computational analysis of atomic charges and bond orders .
Computational studies reveal that the intramolecular interactions contribute to the molecular dipole moment and influence the compound's solubility and intermolecular interactions [17] . The balance between electron-donating and electron-withdrawing effects within the molecule creates a unique electronic environment that enhances its coordination properties . These intramolecular effects are crucial for understanding the compound's behavior in different chemical environments and its potential applications in materials science [20].
Traditional synthetic approaches to [3,3'-Bipyridine]-5,5'-dicarbonitrile have historically relied on high-temperature coupling reactions and Ullmann-type condensations [1] [2]. The classical Ullmann coupling methodology involves the reaction of halogenated pyridine precursors under harsh conditions, typically requiring temperatures ranging from 200 to 300 degrees Celsius and stoichiometric amounts of copper catalysts [2]. These early methods suffered from significant limitations including poor atom economy, extensive side product formation, and challenging purification requirements.
High-temperature dimerization reactions represent another traditional approach, where pyridine derivatives undergo direct coupling at elevated temperatures of 300 to 400 degrees Celsius in the presence of metal catalysts such as ferric chloride or nickel-alumina systems [2]. These procedures typically yield [3,3'-Bipyridine]-5,5'-dicarbonitrile in moderate yields of 20 to 40 percent, accompanied by considerable formation of undesired regioisomers and oligomeric products [1].
The traditional synthesis of [3,3'-Bipyridine]-5,5'-dicarbonitrile has also been accomplished through the reaction of 2,2'-dibromopyridine with cuprous cyanide under specific conditions . This approach involves nucleophilic substitution of the halide substituents with cyanide groups, followed by subsequent coupling reactions to form the bipyridine framework. However, these classical methodologies are characterized by poor environmental profiles, requiring extensive use of toxic solvents and generating substantial waste streams [1].
Nickel-catalyzed reductive homocoupling has emerged as a powerful method for the synthesis of [3,3'-Bipyridine]-5,5'-dicarbonitrile derivatives [1] [4]. This methodology employs nickel chloride hexahydrate as the catalyst, typically at loadings of 5 to 10 mole percent, in combination with metallic zinc as the terminal reductant [5] [1]. The reaction proceeds through a nickel(0)/nickel(II) catalytic cycle, where the nickel(0) species facilitates the reductive coupling of halogenated pyridine substrates.
A representative example involves the synthesis of 2,2'-bipyridine-5,5'-dicarbonitrile through nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine [5]. The optimized conditions employ 5 mole percent nickel chloride hexahydrate, 1.2 equivalents of zinc powder, and 1 equivalent of lithium chloride in dimethylformamide solvent at 50 degrees Celsius for 30 minutes, achieving an exceptional yield of 91 percent [5].
The mechanistic pathway involves initial reduction of the nickel(II) precatalyst to the active nickel(0) species by zinc metal [1]. Oxidative addition of the aryl halide substrate to nickel(0) generates a nickel(II)-aryl intermediate, which undergoes further reaction with a second equivalent of aryl halide to form a dinuclear nickel complex. Subsequent reductive elimination releases the coupled bipyridine product and regenerates the nickel(0) catalyst [1] [4].
This approach demonstrates excellent functional group tolerance, accommodating electron-withdrawing substituents such as cyano groups without significant decomposition [1]. The mild reaction conditions and high yields make this methodology particularly attractive for the synthesis of [3,3'-Bipyridine]-5,5'-dicarbonitrile and related derivatives.
Palladium-catalyzed cross-coupling methodologies provide versatile approaches to [3,3'-Bipyridine]-5,5'-dicarbonitrile synthesis, encompassing Suzuki-Miyaura, Stille, and Negishi coupling reactions [6] [7]. These methods offer superior regioselectivity compared to traditional homocoupling approaches, enabling the synthesis of unsymmetrical bipyridine derivatives with precise control over substitution patterns.
Suzuki-Miyaura coupling represents the most widely employed palladium-catalyzed approach [7]. This methodology involves the cross-coupling of pyridylboronic acids with halogenated pyridine substrates in the presence of palladium catalysts and inorganic bases [7]. Typical reaction conditions employ palladium tetrakis(triphenylphosphine) at 2 mole percent loading, potassium carbonate as base, and aqueous or mixed aqueous-organic solvent systems at temperatures of 80 to 120 degrees Celsius [7].
The synthesis of [3,3'-Bipyridine]-5,5'-dicarbonitrile via Suzuki coupling proceeds through the reaction of 3-bromopyridine-5-carbonitrile with 3-pyridylboronic acid-5-carbonitrile under optimized conditions. The reaction demonstrates excellent yields ranging from 88 to 95 percent and proceeds with minimal formation of homocoupled byproducts [7].
Stille coupling provides an alternative palladium-catalyzed approach, utilizing organostannane reagents as nucleophilic coupling partners [6]. This methodology offers advantages in terms of functional group tolerance and reaction scope, particularly for electron-deficient pyridine substrates. Representative conditions employ bis(dibenzylideneacetone)palladium(0) at 1 mole percent loading with cesium fluoride as additive in polar aprotic solvents [6].
Negishi coupling, employing organozinc reagents, represents another valuable palladium-catalyzed methodology [6]. This approach demonstrates excellent reactivity with heteroaryl halides and provides high yields under mild conditions without requiring elevated temperatures or extended reaction times [6].
One-pot multicomponent reactions have emerged as efficient synthetic strategies for [3,3'-Bipyridine]-5,5'-dicarbonitrile construction, offering advantages in terms of step economy and synthetic efficiency [8] [9]. These methodologies enable the simultaneous formation of multiple bonds in a single synthetic operation, reducing the number of isolation and purification steps required.
A representative multicomponent approach involves the condensation of aromatic aldehydes, cyanoacetate derivatives, and ammonium acetate under microwave irradiation conditions [8]. This methodology provides [3,3'-Bipyridine]-5,5'-dicarbonitrile derivatives in yields ranging from 82 to 94 percent with reaction times of 2 to 7 minutes under microwave heating [8].
The mechanistic pathway involves initial formation of an enamine intermediate through condensation of the aldehyde and ammonium acetate, followed by Michael addition of the cyanoacetate component [8]. Subsequent cyclization and aromatization steps generate the pyridine rings, while dimerization processes lead to bipyridine formation [8].
Alternative multicomponent strategies employ 6-aminouracil derivatives, terephthalaldehyde, and carbon-hydrogen acid substrates in one-pot condensation reactions [9]. These approaches demonstrate broad substrate scope and excellent functional group tolerance, accommodating various electron-withdrawing and electron-donating substituents [9].
Green chemistry principles have driven the development of reduced toxicity synthesis pathways for [3,3'-Bipyridine]-5,5'-dicarbonitrile production [10] [11]. These approaches prioritize the elimination of hazardous reagents and solvents while maintaining high synthetic efficiency and product quality.
Catalyst-free methodologies represent a significant advancement in reduced toxicity synthesis [12]. These approaches employ bio-renewable solvents such as dihydrolevoglucosenone (Cyrene) as reaction media, eliminating the need for traditional organic solvents and metal catalysts [12]. The synthesis proceeds through multicomponent condensation reactions under mild conditions, generating water as the sole byproduct [12].
Aqueous media synthesis provides another reduced toxicity approach, utilizing water as the primary solvent for bipyridine formation [13]. Nickel-2,2'-bipyridine complexes serve as catalysts for electrochemical homocoupling reactions in aqueous emulsions, achieving effective coupling without requiring organic co-solvents [13]. This methodology demonstrates excellent environmental compatibility and enables facile product separation through simple extraction procedures [13].
Alternative reduced toxicity approaches employ ionic liquid media as reaction environments [11]. Basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide facilitate multicomponent condensation reactions at ambient temperature, providing highly substituted bipyridine products in excellent yields without requiring traditional organic solvents [11].
Sustainable reaction conditions for [3,3'-Bipyridine]-5,5'-dicarbonitrile synthesis emphasize energy efficiency, mild operating parameters, and renewable resource utilization [10] [14]. Microwave-assisted synthesis represents a key sustainable technology, enabling rapid heating and reduced reaction times compared to conventional thermal methods [8].
Microwave-promoted multicomponent reactions achieve [3,3'-Bipyridine]-5,5'-dicarbonitrile synthesis in 2 to 10 minutes compared to 6 to 9 hours required for conventional heating methods [8]. This dramatic reduction in reaction time translates to significant energy savings and improved process efficiency [8].
Solventless synthesis conditions provide another sustainable approach, eliminating the need for organic solvents entirely [10] [15]. These methodologies employ neat reaction conditions where substrates serve dual roles as reactants and reaction medium [10]. Sequential solventless aldol and Michael addition reactions enable bipyridine synthesis with yields ranging from 60 to 90 percent [10] [15].
Room temperature reaction conditions represent an additional sustainable approach, utilizing mechanochemical activation through ball milling techniques [16]. These methods achieve effective bond formation without requiring elevated temperatures or extended reaction times, demonstrating atom economies of 90 to 98 percent [16].
Atom economy optimization represents a fundamental principle in green [3,3'-Bipyridine]-5,5'-dicarbonitrile synthesis, focusing on maximizing the incorporation of starting material atoms into the final product [12] [17]. Modern synthetic approaches achieve significantly improved atom economies compared to traditional methodologies.
Multicomponent condensation reactions demonstrate excellent atom economy characteristics, with values ranging from 85 to 95 percent for solventless synthesis approaches [12]. These high atom economies result from the direct incorporation of all substrate components into the bipyridine framework without generating significant byproduct waste [12].
One-pot synthesis methodologies further enhance atom economy by eliminating intermediate isolation and purification steps [8] [9]. These approaches reduce material losses associated with multiple reaction workups and enable more efficient utilization of starting materials [8].
Environmental factor (E-factor) calculations provide quantitative measures of synthetic efficiency, with modern green approaches achieving E-factors of 0.1 to 0.3 compared to 2.0 to 5.0 for traditional methodologies [12]. These improvements reflect substantial reductions in waste generation and enhanced process sustainability [12].
Purification methodologies for [3,3'-Bipyridine]-5,5'-dicarbonitrile require specialized approaches due to the compound's unique physical and chemical properties [20] [21]. The dicarbonitrile functionality imparts distinct solubility characteristics and coordination behavior that influence purification strategy selection [20].
Column chromatography represents the primary purification method for laboratory-scale synthesis [22]. Silica gel chromatography employing dichloromethane-methanol gradient elution systems effectively separates [3,3'-Bipyridine]-5,5'-dicarbonitrile from synthetic impurities and regioisomeric products [5]. Alternative eluent systems utilizing ethyl acetate-hexane mixtures provide improved resolution for specific impurity profiles [22].
Recrystallization techniques offer advantages for larger-scale purification applications [20]. The compound forms well-defined crystal structures from polar organic solvents, enabling effective purification through controlled crystallization processes [20]. Thermal analysis studies indicate melting point characteristics that facilitate purity assessment and quality control [20].
pH-zone-refining counter-current chromatography provides advanced purification capabilities for complex synthetic mixtures [23]. This technique enables high-resolution separation of pyridine derivatives with purities exceeding 98 percent, demonstrating particular effectiveness for industrial-scale purification requirements [23].
Characterization methodologies encompass nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry techniques [5] . Proton nuclear magnetic resonance spectroscopy provides definitive structural identification, with characteristic chemical shifts for the pyridine ring protons and specific coupling patterns confirming the dicarbonitrile substitution pattern [5]. Carbon-13 nuclear magnetic resonance spectroscopy enables identification of the nitrile carbon signals and aromatic carbon framework [5].
Infrared spectroscopy demonstrates characteristic nitrile stretching frequencies at approximately 2239 wavenumbers, providing rapid identification of the dicarbonitrile functionality [5]. High-resolution mass spectrometry confirms molecular composition and enables detection of trace impurities .